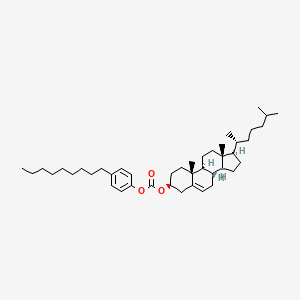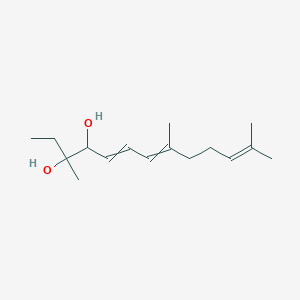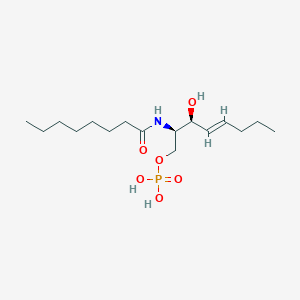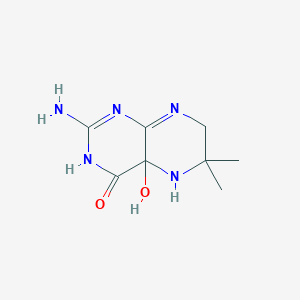
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one is a polycyclic aromatic compound containing a pterin moiety. This compound consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of glucose and piperidine in ethanol under an argon atmosphere. The reaction mixture is then heated with acetic acid, followed by extraction with ethyl acetate and purification using column chromatography and high vacuum distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropteridines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethylpterin: A derivative of folic acid used as a biomarker for cancer diagnosis.
2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine: Another pteridine derivative with similar chemical properties.
Uniqueness
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
Molecular Formula |
C8H13N5O2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-amino-4a-hydroxy-6,6-dimethyl-5,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H13N5O2/c1-7(2)3-10-4-8(15,13-7)5(14)12-6(9)11-4/h13,15H,3H2,1-2H3,(H3,9,10,11,12,14) |
InChI Key |
QKOOVICOCLIIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C2C(N1)(C(=O)NC(=N2)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


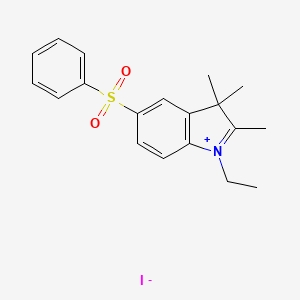
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
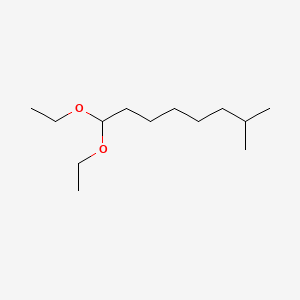
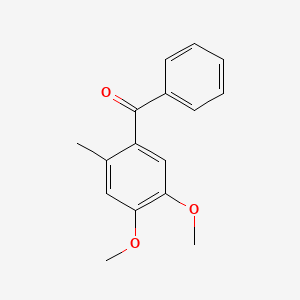
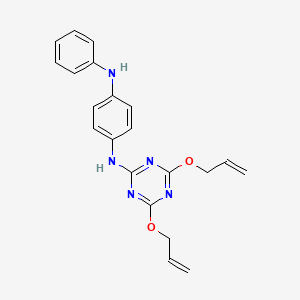
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
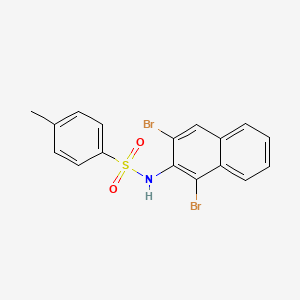
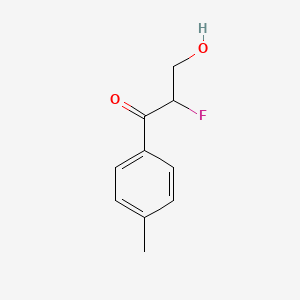
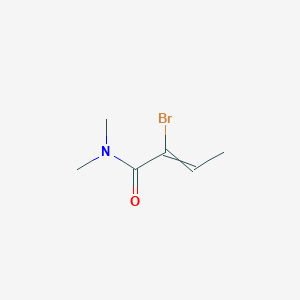

![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
